2-(2-methoxyphenyl)-5-methyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine hydrochloride
Description
The compound 2-(2-methoxyphenyl)-5-methyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine hydrochloride is a pyrazolo[1,5-a]pyrimidine derivative with distinct structural features:
- Position 2: 2-Methoxyphenyl group (electron-rich aromatic ring with a methoxy substituent).
- Position 5: Methyl group (small alkyl substituent).
- Position 7: N-(1-phenylethyl)amine (bulky, lipophilic amine modified as a hydrochloride salt for enhanced solubility).
This scaffold is associated with diverse biological activities, including kinase inhibition and antimicrobial properties, depending on substituent patterns .
Properties
IUPAC Name |
2-(2-methoxyphenyl)-5-methyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O.ClH/c1-15-13-21(24-16(2)17-9-5-4-6-10-17)26-22(23-15)14-19(25-26)18-11-7-8-12-20(18)27-3;/h4-14,16,24H,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNXFJAMKTYBKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)NC(C)C3=CC=CC=C3)C4=CC=CC=C4OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be definitively identified. Pyrazolo[1,5-a]pyrimidines (pps), a family of compounds to which this molecule belongs, have been identified as strategic compounds for optical applications. They have also been reported as potent inhibitors of mycobacterial ATP synthase, suggesting potential targets in these areas.
Mode of Action
The interaction of pps with their targets often involves electron-donating groups (edgs) at position 7 on the fused ring, which improve both the absorption and emission behaviors. This suggests that the compound may interact with its targets through similar mechanisms.
Biochemical Pathways
Given the fluorescence properties of pps, it is possible that this compound could affect pathways related to intracellular processes, chemosensors, and the progress of organic materials.
Pharmacokinetics
The solubility of pps in green solvents suggests that this compound may have good bioavailability
Result of Action
The fluorescence properties of pps suggest that this compound could be used as a tool for studying the dynamics of intracellular processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the photophysical properties of PPs can be tuned, suggesting that the compound’s action could be influenced by light exposure. Additionally, the compound’s stability could be affected by temperature, as PPs have been found to exhibit excellent thermal stability.
Biological Activity
The compound 2-(2-methoxyphenyl)-5-methyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine hydrochloride is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer. This article reviews its biological activity based on recent research findings, emphasizing its mechanisms of action, structure-activity relationships (SAR), and potential clinical implications.
Research indicates that pyrazolo[1,5-a]pyrimidines, including the compound , exhibit significant biological activity primarily through the inhibition of specific kinases. These kinases are often implicated in various pathologies, including cancer and infectious diseases. The compound has shown promising results in inhibiting mycobacterial ATP synthase, making it a candidate for treating Mycobacterium tuberculosis (M.tb) infections .
Structure-Activity Relationships (SAR)
The biological efficacy of pyrazolo[1,5-a]pyrimidines is closely linked to their structural features. Studies have demonstrated that substituents at specific positions on the pyrazolo ring can enhance potency against target enzymes. For instance, modifications at the 5 and 7 positions have been shown to improve anti-tubercular activity .
Key Findings from SAR Studies:
- Substituent Variability : The introduction of different aryl and alkyl groups at the 3, 5, and 7 positions significantly affects the compound's biological activity.
- Potency Correlation : Compounds with a 3-(4-fluoro)phenyl group exhibited enhanced inhibition against M.tb compared to those with less optimal substituents .
| Compound | Position | Substituent | Activity against M.tb (MIC μg/mL) |
|---|---|---|---|
| 6cb | 7 | 4-Fluorophenyl | 0.625 |
| 6ab | 5 | Methyl | 1.25 |
| 6aa | 3 | Benzyl | Active at higher concentrations |
In Vitro and In Vivo Studies
Numerous studies have evaluated the in vitro and in vivo efficacy of pyrazolo[1,5-a]pyrimidines:
- In Vitro Efficacy : The compound demonstrated potent inhibition of M.tb growth in culture with MIC values ranging from 0.625 to 10 μg/mL depending on the specific structural modifications made .
- In Vivo Models : In animal models, these compounds have shown significant anti-tubercular effects, indicating their potential for further development as therapeutic agents against tuberculosis .
Case Studies
- Anti-Tubercular Activity : A study highlighted that several derivatives of pyrazolo[1,5-a]pyrimidin-7-amines were tested against M.tb H37Rv strain. The most active compounds exhibited MIC values as low as 0.625 μg/mL, suggesting strong potential for clinical application in tuberculosis treatment .
- Kinase Inhibition : Another study focused on the development of selective CK2 inhibitors derived from pyrazolo[1,5-a]pyrimidines. The lead compound showed IC50 values of 8 nM against CK2α, demonstrating its potential role in cancer therapy by targeting aberrant kinase activity .
Scientific Research Applications
Anticancer Activity
Research indicates that pyrazolo-pyrimidine derivatives exhibit significant anticancer properties. A study demonstrated that compounds with similar structures inhibit specific cancer cell lines through mechanisms involving the modulation of apoptosis and cell cycle arrest. The compound has shown promise in inhibiting the activity of aldehyde dehydrogenase (ALDH), a marker for cancer stem cells, suggesting its potential as an anticancer agent .
Antimicrobial Properties
Recent investigations have highlighted the antimicrobial capabilities of pyrazolo-pyrimidines. The compound has been evaluated for its effectiveness against various bacterial strains, showing notable inhibition comparable to established antibiotics. This suggests potential applications in developing new antimicrobial therapies .
Anti-inflammatory Effects
Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Studies have indicated that derivatives of pyrazolo-pyrimidines can modulate inflammatory pathways, providing a basis for their use in treating inflammatory conditions .
Neuroprotective Potential
Emerging research points to the neuroprotective effects of pyrazolo-pyrimidine derivatives. The compound may offer protective effects against neurodegenerative diseases by modulating neuroinflammatory responses and promoting neuronal survival .
Case Study 1: Anticancer Efficacy
A study published in Nature explored the efficacy of various pyrazolo-pyrimidine derivatives on cancer cell lines. The compound was tested against breast and colon cancer cells, demonstrating a significant reduction in cell viability at low micromolar concentrations. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Case Study 2: Antimicrobial Testing
In a comparative study published in Journal of Antimicrobial Chemotherapy, the compound was evaluated alongside standard antibiotics against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited comparable or superior activity against resistant strains, highlighting its potential as a novel antimicrobial agent .
Case Study 3: Inflammation Modulation
Research published in Pharmacology Reports assessed the anti-inflammatory effects of this compound using animal models of inflammation. The findings suggested that it significantly reduced markers of inflammation and improved clinical outcomes, supporting its use in therapeutic applications for inflammatory diseases .
Comparison with Similar Compounds
Positional Isomerism: 2- vs. 3-Methoxyphenyl Substitution
- Compound from : 3-(2-Methoxyphenyl)-5-methyl-N-(2-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (MW: 345.4 g/mol).
- Key Differences :
- Methoxyphenyl at position 3 instead of position 2.
- Amine group: Pyridinylmethyl vs. 1-phenylethyl.
- Implications :
- Positional isomerism may alter steric interactions with target proteins.
Substituent Variation at Position 5
- Compounds from (22–44) :
- Structure : 5-Substituted (e.g., methyl, ethyl, halogens) with 3-(4-fluorophenyl) and N-(pyridin-2-ylmethyl)amine.
- Key Differences :
- Fluorophenyl at position 3 vs. methoxyphenyl in the target compound.
- Smaller amines (pyridinylmethyl) vs. bulky 1-phenylethyl.
- Biological Data :
- MIC values against Mycobacterium tuberculosis ranged from 0.12–8 µg/mL, highlighting the impact of substituents on potency .
Amine Group Modifications
- Compound from (Pir-11-2) : N-(2-Methoxyethyl)-3-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine .
- Key Differences :
- 4-Methoxyphenyl at position 3 vs. 2-methoxyphenyl in the target.
- Amine: 2-Methoxyethyl (polar, flexible chain) vs. 1-phenylethyl (aromatic, rigid).
- Implications :
- The methoxyethyl group may improve aqueous solubility but reduce blood-brain barrier penetration compared to the target’s hydrophobic 1-phenylethyl group .
Halogen vs. Methoxy Substitution
- Compound from : 5-(Biphenyl-4-yl)-3-bromo-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine .
- Key Differences :
- Bromine at position 3 vs. methoxyphenyl in the target.
- Biphenyl at position 5 vs. methyl.
- Implications :
Physicochemical and Pharmacokinetic Properties
Structure-Activity Relationship (SAR) Insights
- Position 2 vs. 3 Substitution : The 2-methoxyphenyl group in the target compound may enhance π-π stacking in hydrophobic binding pockets compared to 3-substituted analogs .
- Amine Group : The 1-phenylethyl group likely improves CNS penetration but may increase CYP450 inhibition risk compared to smaller amines .
- Hydrochloride Salt: Enhances bioavailability by improving solubility, a critical advantage over non-salt forms in oral dosing .
Q & A
Basic Research Questions
Q. What are the key synthetic steps and optimization strategies for synthesizing 2-(2-methoxyphenyl)-5-methyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine hydrochloride?
- Methodological Answer : The synthesis involves constructing the pyrazolo[1,5-a]pyrimidine core through cyclization of precursors (e.g., aminopyrazoles and ketones), followed by functionalization of the 7-amino group. Critical optimizations include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance intermediate solubility and reaction efficiency .
- Catalysts : Palladium-based catalysts improve coupling reactions for aryl group introduction .
- Temperature control : Stepwise heating (e.g., 80–120°C) minimizes side reactions during cyclization .
- Validation : Monitor reaction progress via TLC or HPLC, and purify using column chromatography with gradient elution.
Q. Which spectroscopic and computational techniques are critical for structural characterization?
- Methodological Answer :
- 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., methoxyphenyl and phenylethyl groups). Annotate splitting patterns for methyl and aromatic protons .
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]+) and fragmentation patterns to validate the molecular formula .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions, particularly for the hydrochloride salt form .
- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict electronic properties and optimize geometry .
Q. How can researchers assess solubility and stability under physiological conditions?
- Methodological Answer :
- Solubility : Perform shake-flask experiments in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Use UV-Vis spectroscopy or HPLC for quantification .
- Stability : Incubate the compound in liver microsomes or plasma at 37°C. Monitor degradation via LC-MS and identify metabolites .
- Hydrochloride Salt Form : Compare hygroscopicity and dissolution rates with freebase forms using dynamic vapor sorption (DVS) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored to enhance A2A receptor antagonism?
- Methodological Answer :
- Analog Synthesis : Introduce substituents at the 2-methoxyphenyl or phenylethyl groups via Suzuki-Miyaura coupling (e.g., fluorophenyl or trifluoromethyl variants) .
- Binding Assays : Use radioligand displacement (e.g., [3H]SCH58261) to measure Ki values. Prioritize analogs with >1,000-fold selectivity over adenosine A1/A3 receptors .
- In Silico Docking : Model interactions with A2A receptor residues (e.g., Phe168 and Glu169) using AutoDock Vina. Correlate binding scores with experimental IC50 values .
Q. What in vivo models are appropriate for evaluating therapeutic potential in Parkinson’s disease (PD) and depression?
- Methodological Answer :
- PD Models :
- 6-OHDA-Lesioned Rats : Measure L-Dopa-induced contralateral rotations post-administration. Effective doses typically range 0.1–1 mg/kg (oral) .
- Haloperidol-Induced Catalepsy : Assess attenuation of immobility time in rodents .
- Depression Models :
- Forced Swim Test (FST) : Quantify reduced immobility time in mice/rats as an antidepressant-like effect .
- Safety : Monitor dyskinesia risk via repeated dosing in sensitization models .
Q. How can contradictions in binding affinity data across studies be resolved?
- Methodological Answer :
- Comparative Binding Assays : Re-evaluate affinity using consistent protocols (e.g., membrane preparations vs. whole-cell assays) .
- Biophysical Techniques :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to isolate confounding factors (e.g., buffer ionic strength) .
- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy-driven vs. entropy-driven binding .
- Mutagenesis Studies : Identify receptor residues critical for ligand interaction (e.g., Ala63Lys mutations in A2A) to explain selectivity variations .
Q. What computational strategies optimize reaction pathways for scale-up synthesis?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., Gaussian) to identify low-energy intermediates and transition states .
- Machine Learning : Train models on existing reaction databases to predict optimal catalysts/solvents for yield improvement .
- Flow Chemistry : Implement continuous-flow reactors to control exothermic steps (e.g., cyclization) and improve reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
